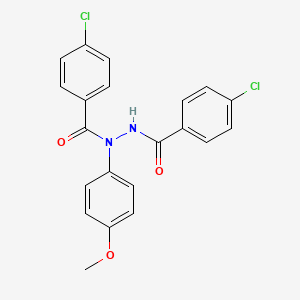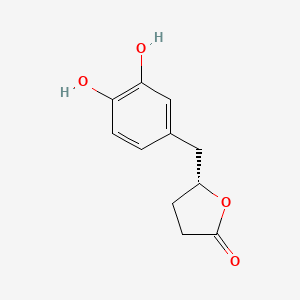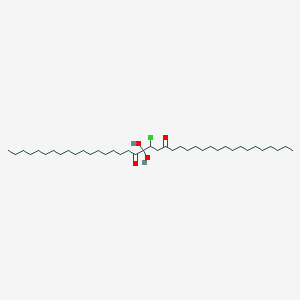
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione is a complex organic compound with a unique structure. It contains 39 carbon atoms, 75 hydrogen atoms, 4 oxygen atoms, and 1 chlorine atom . The compound features two ketone groups, two hydroxyl groups, and a chlorine atom, making it an interesting subject for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity. The exact methods would depend on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional ketone or aldehyde groups.
Reduction: The ketone groups can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of additional ketone or aldehyde groups.
Reduction: Formation of secondary alcohols.
Substitution: Replacement of the chlorine atom with other functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound’s unique structure may make it useful as a catalyst or catalyst precursor in organic reactions.
Material Science: It could be used in the development of new materials with specific chemical properties.
Biology
Biochemical Studies: The compound’s interactions with biological molecules could be studied to understand its effects on cellular processes.
Medicine
Drug Development: Its unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Chemical Manufacturing: It could be used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of hydroxyl and ketone groups suggests potential interactions with hydrogen-bonding sites, while the chlorine atom may participate in halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
20-Chloro-19,21-dihydroxynonatriacontane-18,22-dione: Similar structure but with different hydroxyl group positions.
19,19-Dihydroxynonatriacontane-18,22-dione: Lacks the chlorine atom, which may affect its reactivity and applications.
20-Chloro-19-hydroxynonatriacontane-18,22-dione: Contains only one hydroxyl group, potentially altering its chemical properties.
Uniqueness
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The presence of both hydroxyl and ketone groups, along with a chlorine atom, provides a versatile platform for various chemical transformations and interactions.
Propriétés
IUPAC Name |
20-chloro-19,19-dihydroxynonatriacontane-18,22-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)35-37(40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,43-44H,3-35H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICQUBSDWEUQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCCCC)(O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
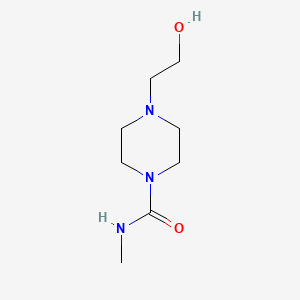
![4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine](/img/structure/B583351.png)
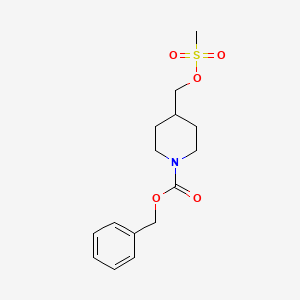
![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)

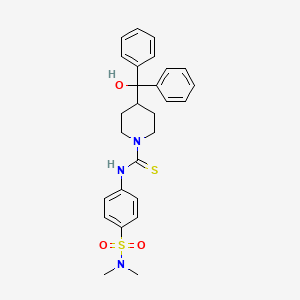
![2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride](/img/structure/B583357.png)
![(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B583359.png)
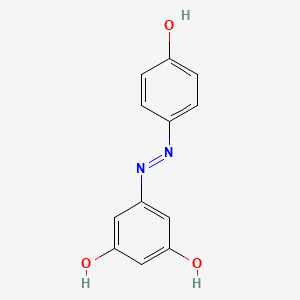
![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)
